methyl N-methyl-N-(1-phenylcyclobutyl)carbamate
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Overview
Description
Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-methyl-N-(1-phenylcyclobutyl)carbamate typically involves the reaction of N-methyl-N-(1-phenylcyclobutyl)amine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and cyclobutyl groups.
Reduction: Reduced forms of the carbamate, potentially leading to amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural properties and biological activity.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-methyl-N-(1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound’s unique structure allows it to fit into the enzyme’s active site, making it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-phenyl carbamate
- Methyl N-methyl carbamate
- N-methyl-N-(1-phenylcyclopropyl)carbamate
Comparison
Methyl N-methyl-N-(1-phenylcyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other carbamates. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl N-methyl-N-(1-phenylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-14(12(15)16-2)13(9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
ZYNOPBLWIVWNAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC)C1(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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